Potassium 2,3,6-trichlorobenzoate

描述

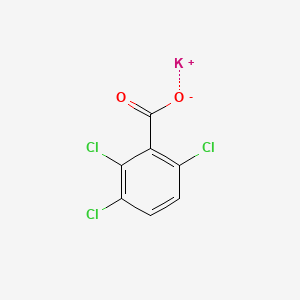

Potassium 2,3,6-trichlorobenzoate (CAS: 4559-30-2) is a benzoate salt with the molecular formula C₇H₂Cl₃KO₂ and a molecular weight of 263.547 g/mol . It is classified as a herbicide, primarily used to control broadleaf weeds in agricultural settings. Structurally, it consists of a benzoic acid backbone substituted with chlorine atoms at the 2-, 3-, and 6-positions, with a potassium counterion enhancing its solubility and bioavailability . Its IUPAC International Chemical Identifier (InChI) is InChI=1S/C7H3Cl3O2.K/c8-3-1-2-4(9)6(10)5(3)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1, reflecting its chlorinated aromatic system and ionic character .

属性

CAS 编号 |

4559-30-2 |

|---|---|

分子式 |

C7H2Cl3KO2 |

分子量 |

263.5 g/mol |

IUPAC 名称 |

potassium;2,3,6-trichlorobenzoate |

InChI |

InChI=1S/C7H3Cl3O2.K/c8-3-1-2-4(9)6(10)5(3)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1 |

InChI 键 |

KJMADHVXBWVFBX-UHFFFAOYSA-M |

规范 SMILES |

C1=CC(=C(C(=C1Cl)C(=O)[O-])Cl)Cl.[K+] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Potassium 2,3,6-trichlorobenzoate can be synthesized through the reaction of 2,3,6-trichlorobenzoic acid with potassium hydroxide. The reaction typically involves dissolving 2,3,6-trichlorobenzoic acid in a suitable solvent, such as methanol or ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and controlled conditions to ensure high yield and purity. The process generally includes the use of automated systems for precise temperature and pH control, as well as filtration and drying steps to obtain the final product in its solid form.

化学反应分析

Types of Reactions

Potassium 2,3,6-trichlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Oxidation Reactions: It can be oxidized to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various chlorinated benzoates, while reduction reactions can produce partially dechlorinated benzoates.

科学研究应用

Potassium 2,3,6-trichlorobenzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Medicine: Investigated for potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit plant growth.

作用机制

The mechanism by which potassium 2,3,6-trichlorobenzoate exerts its effects involves the interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes involved in metabolic processes, leading to growth inhibition or cell death. The exact molecular targets and pathways may vary depending on the organism and the specific application.

相似化合物的比较

Sodium 2,3,6-Trichlorobenzoate

- Molecular Formula : Likely C₇H₂Cl₃NaO₂ (sodium replaces potassium).

- Applications: Similar herbicidal activity but differs in solubility and ion exchange behavior in soils.

2,3,6-Trichlorobenzoic Acid (2,3,6-TBA)

Methyl 2,3,6-Trichlorobenzoate

- Molecular Formula : C₈H₅Cl₃O₂ (ester derivative with a methyl group replacing the potassium ion).

- Degradation : Ester derivatives are often hydrolyzed to the parent acid in environmental or biological systems, altering their persistence and toxicity profiles .

Comparative Data Table

Key Research Findings

- Degradation Pathways : this compound undergoes microbial degradation in soils, with studies showing Pseudomonas species metabolizing the compound into less chlorinated intermediates . In contrast, the sodium salt exhibits slower degradation due to its higher mobility and reduced microbial interaction .

- Efficacy : The potassium salt demonstrates superior herbicidal activity compared to the sodium salt, likely due to optimized solubility and ion exchange properties in target soils .

- Toxicity : The parent acid (2,3,6-TBA) shows higher phytotoxicity in laboratory settings but is less practical for field use due to formulation challenges .

Environmental and Regulatory Considerations

- Potassium Salt : Registered under EPA and ISO standards (ISO 1750:2023) as a herbicide with moderate environmental risk .

- Sodium Salt: Limited regulatory data available; its high solubility necessitates stricter groundwater monitoring .

- Methyl Ester : Classified as an intermediate with minimal regulatory oversight but requires handling precautions due to hydrolysis products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。